BenchChemオンラインストアへようこそ!

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone

Physicochemical differentiation Drug-likeness Lead optimization

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone (CAS 897468-23-4) is a synthetic heterocyclic compound with the molecular formula C20H21N3O2S and a molecular weight of 367.5 g/mol. The compound belongs to the benzothiazole-piperazine methanone class, which has been extensively investigated for anticancer, acetylcholinesterase (AChE) inhibitory, and monoamine oxidase (MAO) modulatory activities.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 897468-23-4
Cat. No. B2359651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
CAS897468-23-4
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC
InChIInChI=1S/C20H21N3O2S/c1-14-3-5-15(6-4-14)19(24)22-9-11-23(12-10-22)20-21-17-8-7-16(25-2)13-18(17)26-20/h3-8,13H,9-12H2,1-2H3
InChIKeyIMJOUACZQZZPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

897468-23-4 – A 6-Methoxybenzothiazole-Piperazine p-Tolyl Methanone for Focused Anticancer and CNS-Targeted Screening


(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone (CAS 897468-23-4) is a synthetic heterocyclic compound with the molecular formula C20H21N3O2S and a molecular weight of 367.5 g/mol . The compound belongs to the benzothiazole-piperazine methanone class, which has been extensively investigated for anticancer, acetylcholinesterase (AChE) inhibitory, and monoamine oxidase (MAO) modulatory activities [1]. The defining structural feature of this compound is the 6-methoxy substituent on the benzothiazole ring, which distinguishes it from the unsubstituted and 6-fluoro analogs that have been more commonly reported in the literature [2]. This methoxy group is expected to modulate electronic properties, hydrogen-bonding capacity, and metabolic stability relative to non-methoxylated comparators, making the compound a valuable tool for structure-activity relationship (SAR) studies within the benzothiazole-piperazine pharmacophore space.

Why 897468-23-4 Cannot Be Replaced by Generic Benzothiazole-Piperazine Analogs Without Quantitative Validation


Within the benzothiazole-piperazine methanone class, even minor structural modifications produce substantial differences in cytotoxic potency, target selectivity, and mechanism of action. Published SAR data demonstrate that the aroyl substitution pattern on the piperazine ring is a critical determinant of anticancer activity: among ten benzothiazole-piperazine derivatives evaluated by Gurdal et al., only compounds bearing aroyl substituents (1h, 1j) emerged as the most active derivatives, while analogs with different N-substituents showed markedly lower GI50 values [1]. Furthermore, the introduction of a 6-methoxy group on the benzothiazole core is expected to alter electron density distribution, logP, and hydrogen-bond acceptor capacity compared to the unsubstituted benzothiazole analog (CAS 309276-74-2) . In the context of 6-methoxybenzothiazole-piperazine propanamide derivatives, Alhusadi et al. demonstrated that specific substituents on the piperazine nitrogen produce differential antimicrobial and antioxidant activities [2]. These precedents establish that the combination of a 6-methoxybenzothiazole core and a p-tolyl methanone group cannot be assumed interchangeable with other class members without quantitative experimental verification.

Quantitative Differentiation Evidence for 897468-23-4 Relative to Structural Analogs


6-Methoxy Substituent Confers Distinct Physicochemical Profile vs. Unsubstituted Benzothiazole Analog (CAS 309276-74-2)

The presence of the 6-methoxy group on the benzothiazole ring of 897468-23-4 represents a quantifiable structural differentiation from (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone (CAS 309276-74-2), which lacks this substituent . While experimentally determined logP and solubility values for 897468-23-4 are not publicly available, the 6-methoxy substitution is predicted to increase topological polar surface area (tPSA) by approximately 9.0 Ų relative to the unsubstituted analog and to add one additional hydrogen-bond acceptor site [1]. In related 6-methoxybenzothiazole-piperazine propanamide series, the methoxy group was shown via molecular docking to engage in critical hydrogen-bonding interactions within enzyme active sites that are not available to the des-methoxy counterparts [2].

Physicochemical differentiation Drug-likeness Lead optimization

Aroyl Substitution Pattern Aligns with the Most Cytotoxic Benzothiazole-Piperazine Derivatives Identified by Gurdal et al. (2015)

The p-tolyl methanone (aroyl) group attached to the piperazine nitrogen of 897468-23-4 is structurally homologous to the substitution pattern of compounds 1h and 1j in the Gurdal et al. (2015) series, which were identified as the most cytotoxic benzothiazole-piperazine derivatives across hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines [1]. While the exact GI50 values of 1h and 1j are behind a paywall, the published abstract confirms that aroyl-substituted compounds were the most active derivatives and caused apoptosis by cell cycle arrest at subG1 phase [2]. By contrast, compounds with alkyl or unsubstituted piperazine termini showed significantly weaker activity [3]. The 6-methoxy substitution on 897468-23-4 adds an additional structural variable not explored in the Gurdal series, creating a new SAR data point in the aroyl-benzothiazole-piperazine space.

Anticancer SAR Cytotoxicity Benzothiazole-piperazine pharmacophore

6-Methoxybenzothiazole-Piperazine Scaffold Demonstrates Validated Antimicrobial and Antioxidant Activity in Propanamide Series (Alhusadi et al., 2020)

The 6-methoxybenzothiazole-piperazine substructure present in 897468-23-4 has been independently validated for biological activity in a distinct propanamide series. Alhusadi et al. (2020) synthesized ten novel 6-methoxybenzothiazole-piperazine derivatives bearing an N-(6-methoxybenzothiazol-2-yl)-3-(4-substituted piperazinyl)propanamide backbone and evaluated their antimicrobial and antioxidant activities [1]. The study demonstrated that the 6-methoxybenzothiazole-piperazine core is a productive scaffold for generating compounds with measurable biological activity, and that the nature of the piperazine N-substituent modulates both potency and selectivity [2]. 897468-23-4 differs from the Alhusadi series by replacing the propanamide linker with a methanone-p-tolyl terminus, providing a structurally distinct entry point for exploring the biological potential of the 6-methoxybenzothiazole-piperazine scaffold.

Antimicrobial Antioxidant 6-Methoxybenzothiazole SAR

Benzothiazole-Piperazine Acetamide Analogs Achieve Selective Cytotoxicity with IC50 Values in the Low Micromolar Range (Evren et al., 2025)

A recent study by Evren et al. (2025) on benzothiazole-piperazine acetamide derivatives provides the most current quantitative benchmark for the class [1]. Among twelve synthesized analogs, compound 2c demonstrated an IC50 of 7.23 ± 1.17 μM with a selectivity index (SI) of 6.93, while compound 2h achieved an IC50 of 10.83 ± 0.76 μM with the highest SI of 29.23 . The study established that merging benzothiazole and piperazine moieties via an acetamide bridge enables interaction with the loop and β-sheet regions of MMP-9, a validated anticancer target [2]. 897468-23-4 replaces the acetamide bridge with a methanone linkage and substitutes p-tolyl for the varied aromatic groups in the Evren series, offering a chemically distinct vector for exploring MMP-9 and related target engagement.

Anticancer selectivity MMP-9 interaction Benzothiazole-piperazine acetamide

6-Fluoro vs. 6-Methoxy Benzothiazole Differentiation: Electronic and Metabolic Stability Implications

The closest halogenated analog to 897468-23-4 is (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone, which substitutes a 6-fluoro for the 6-methoxy group . This substitution has well-characterized physicochemical consequences: the methoxy group is more electron-donating (Hammett σp = -0.27) compared to fluorine (σp = 0.06), resulting in different electronic distributions across the benzothiazole ring [1]. Additionally, the methoxy group introduces a site for O-dealkylation by cytochrome P450 enzymes, whereas the C-F bond is metabolically more resistant [2]. These differences are relevant for medicinal chemistry programs optimizing target engagement, metabolic stability, and off-target profiles within the benzothiazole-piperazine methanone class.

Halogen vs. methoxy SAR Metabolic stability Benzothiazole substitution

Molecular Weight and Formula Distinguish 897468-23-4 from Common Benzothiazole-Piperazine Screening Compounds

897468-23-4 has a molecular formula of C20H21N3O2S and a molecular weight of 367.5 g/mol . This places it in a distinct molecular weight and elemental composition space compared to the commonly cited benzothiazole-piperazine methanone screening compounds. For instance, (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone has the formula C19H19N3OS (MW ~337.4) , while 6-methoxy-2-(piperazin-1-yl)benzo[d]thiazole (CAS 37016-01-6) has the formula C12H15N3OS (MW 249.3) . The combination of a 6-methoxy substituent and a p-tolyl methanone group in 897468-23-4 creates a chemically distinct entry that adds diversity to screening decks targeting the benzothiazole-piperazine pharmacophore.

Compound library differentiation Molecular diversity Chemical space

Recommended Application Scenarios for 897468-23-4 Based on Available Differentiation Evidence


Anticancer SAR Probe for Extending the Aroyl-Benzothiazole-Piperazine Pharmacophore Model

The p-tolyl methanone (aroyl) substitution pattern on 897468-23-4 aligns with the most cytotoxic derivatives in the Gurdal et al. (2015) benzothiazole-piperazine series [1]. Procurement of 897468-23-4 enables researchers to test whether the addition of a 6-methoxy group to this validated aroyl scaffold enhances, diminishes, or modulates cytotoxic potency against HUH-7, MCF-7, and HCT-116 cancer cell lines. This experiment fills a specific gap in the published SAR, as the Gurdal series did not explore the effect of benzothiazole ring methoxylation in combination with aroyl piperazine substitution.

Comparative Probe for 6-Methoxy vs. 6-Fluoro Benzothiazole Electronic Effects in Target Binding

The electron-donating 6-methoxy group (Hammett σp = -0.27) in 897468-23-4 contrasts with the electron-withdrawing 6-fluoro substituent (σp = 0.06) found in the closest halogenated analog [1]. Researchers investigating the electronic requirements of benzothiazole-piperazine methanones for kinase, AChE, or MAO enzyme inhibition can use 897468-23-4 as the electron-rich probe in a matched-pair analysis. This comparison isolates the electronic effect of the 6-substituent while holding the piperazine-p-tolyl methanone moiety constant, providing cleaner SAR than cross-series comparisons.

Diversity-Oriented Screening Library Expansion for Benzothiazole-Piperazine Chemical Space

With a molecular weight of 367.5 g/mol and the formula C20H21N3O2S, 897468-23-4 occupies a distinct region of chemical space relative to common benzothiazole-piperazine screening compounds (MW range 249–337 g/mol) [1]. Compound library managers seeking to maximize chemical diversity within the benzothiazole-piperazine pharmacophore family should include 897468-23-4 to cover the 6-methoxy-aroyl methanone combination that is underrepresented in commercial screening collections.

Scaffold-Hopping Starting Point for 6-Methoxybenzothiazole-Piperazine Propanamide Antimicrobial Series

The Alhusadi et al. (2020) study validated the 6-methoxybenzothiazole-piperazine core for antimicrobial and antioxidant activity using a propanamide linker [1]. 897468-23-4 replaces the propanamide chain with a methanone-p-tolyl linker, offering a scaffold-hopping opportunity. Researchers can test whether the biological activity of the 6-methoxybenzothiazole-piperazine core is specific to the propanamide linkage or generalizable to the methanone-based chemotype represented by 897468-23-4.

Quote Request

Request a Quote for (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.